Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate

Description

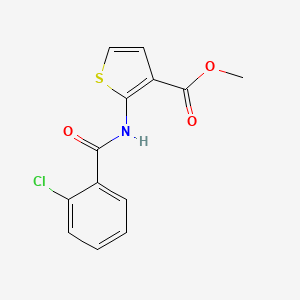

Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 2-chlorobenzamido substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring.

Properties

IUPAC Name |

methyl 2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c1-18-13(17)9-6-7-19-12(9)15-11(16)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQCARCLQDEPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorobenzamido group can be reduced to form the corresponding amine.

Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorobenzamido)thiophene-3-carboxylate is not well-documented. it is likely to interact with biological targets through its chlorobenzamido and thiophene moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 3 (N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide)

- Structure : Shares the 2-chlorobenzamido moiety but includes a tetrahydrobenzo[b]thiophene core with additional substituents (tert-butyl and carboxypropyl groups).

- Synthesis : Prepared via reaction of intermediate 11d with succinic anhydride in dry CH₂Cl₂, yielding 47% after HPLC purification .

- Physical Properties : Melting point (213–216°C), IR peaks for NH, C=O, and C=C .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Structure : Differs in the ester group (ethyl vs. methyl) and substituents (4-hydroxyphenyl and ethoxy groups).

- Synthesis : Multicomponent Petasis reaction in HFIP solvent with 22% yield after preparative chromatography .

- Key Data : HRMS-ESI confirmed molecular mass (390.1370), NMR confirmed regiochemistry .

Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate

- Structure : Features a 4-chlorobenzamido group (vs. 2-chloro) and a branched 2-methylpropyl substituent at the 4-position.

- Properties: Noted for its distinct substitution pattern, which may influence solubility and bioactivity compared to the target compound .

Methyl 2-amino-3-thiophenecarboxylate

- Structure : Simplified analog lacking the chlorobenzamido group, serving as a precursor for functionalized thiophenes.

- Applications : Widely used in research for synthesizing bioactive derivatives .

Comparative Data Table

Key Findings and Implications

Substituent Effects: The 2-chlorobenzamido group in the target compound may enhance antibacterial activity compared to non-halogenated analogs (e.g., benzamido derivatives in ) due to increased electron-withdrawing effects . Ester Groups: Methyl esters (target) vs. ethyl esters (6o) influence lipophilicity and metabolic stability. Ethyl esters in 6o showed lower synthetic yields (22% vs. 47% for Compound 3), suggesting methyl esters may offer synthetic advantages .

The 4-chlorobenzamido isomer () may exhibit different binding affinities due to steric and electronic variations compared to the 2-chloro derivative .

Synthetic Challenges: Purification methods vary: Compound 3 used HPLC with methanol-water gradients, whereas 6o employed preparative chromatography, highlighting scalability trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.